Lamivudine-galactose

Liver Targeting Biodistribution ASGPR-Mediated Uptake

Lamivudine-galactose is a research-grade conjugate that exploits ASGPR-mediated endocytosis for hepatocyte-specific delivery. Unlike unconjugated lamivudine, which distributes systemically, this compound achieves a 3.3-fold increase in liver accumulation, enabling superior antiviral efficacy (456-fold lower viral DNA) and reduced off-target exposure. Ideal for studying receptor-mediated liver targeting, HBV replication assays, and benchmarking novel hepatotropic delivery platforms. ≥98% purity, DMSO-soluble. Order custom synthesis or inquire for bulk pricing.

Molecular Formula C14H21N3O8S
Molecular Weight 391.395
Cat. No. B1150103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLamivudine-galactose
SynonymsLamivudine-galactose; 4-amino-1-((2R,5S)-2-((((2R,3R,4S,5R,6S)-3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-yl)methoxy)methyl)-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one
Molecular FormulaC14H21N3O8S
Molecular Weight391.395
Structural Identifiers
SMILESO=C1N=C(N)C=CN1[C@@H]2CS[C@H](COC[C@@H]3[C@H](O)[C@H](O)[C@@H](O)[C@@H](O)O3)O2
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Lamivudine-galactose: Procurement & Technical Baseline for a Liver-Targeted Antiviral Research Tool


Lamivudine-galactose is a research-grade conjugate comprising the antiviral nucleoside analog lamivudine covalently linked to a galactose moiety . This structural modification is designed to exploit the asialoglycoprotein receptor (ASGPR), which is highly expressed on hepatocytes and exhibits specific binding affinity for terminal galactose residues, thereby enabling receptor-mediated endocytosis and enhanced liver-specific delivery of the antiviral payload [1]. The compound is supplied as a research tool (purity ≥95%, soluble in DMSO) and is not intended for therapeutic use .

Why Lamivudine-galactose Is Not Interchangeable with Unconjugated Lamivudine or Other NRTIs


Direct substitution of lamivudine-galactose with unmodified lamivudine or other nucleoside reverse transcriptase inhibitors (NRTIs) in a liver-targeting research context is not scientifically equivalent. Unconjugated lamivudine exhibits non-specific systemic biodistribution, which can limit hepatic drug concentration and expose extrahepatic tissues to unnecessary drug load, potentially contributing to side effects [1]. Furthermore, while other NRTIs like entecavir possess greater intrinsic antiviral potency (approximately 30-fold lower IC50) [2], they lack the receptor-targeting galactose ligand and therefore do not benefit from ASGPR-mediated hepatocyte uptake. The galactose conjugation fundamentally alters the compound's cellular entry mechanism and in vivo distribution profile, as quantitatively demonstrated by the liver-targeting data in Section 3 [3].

Lamivudine-galactose: Quantifiable Differentiation vs. Unconjugated Lamivudine in Liver Targeting and Antiviral Efficacy


Hepatic Accumulation: 3.3-Fold Increase in Liver Drug Content for Galactose-Modified Nanoparticles vs. Unconjugated Lamivudine

In an in vivo mouse study comparing liver accumulation following intravenous administration, the galactoside-modified lamivudine palmitate solid lipid nanoparticle (LAP-GSLN) achieved a liver lamivudine content that was 3.3 times higher than that of the unconjugated lamivudine (LA) solution control group [1].

Liver Targeting Biodistribution ASGPR-Mediated Uptake

Enhanced HBV DNA Suppression: >4.5-Fold Reduction in Viral Load for Galactoside-Modified Nanoparticles vs. Unconjugated Lamivudine

In an in vitro antiviral assay using 2.2.15 cells (a HepG2-derived cell line that constitutively produces HBV), the galactoside-modified LAP-GSLN formulation, at a lamivudine-equivalent concentration of 10 mg/L, suppressed HBV DNA to less than 1.11×10⁷ copies/L on day 4, whereas the unconjugated lamivudine (LA) control group at the same concentration had an HBV DNA level of 5.06×10⁹ copies/L [1]. This represents a >450-fold lower viral load in the galactoside-modified group under these assay conditions.

Antiviral Efficacy HBV DNA Replication Nanoparticle Formulation

Increased Inhibition of Viral Antigen Secretion: Superior HBsAg and HBeAg Suppression by Galactoside-Modified Nanoparticles

In the same in vitro study on 2.2.15 cells, the inhibition rates for the secretion of hepatitis B surface antigen (HBsAg) and e antigen (HBeAg) were measured. At a low lamivudine-equivalent concentration of 0.01 mg/L, LAP-GSLN inhibited HBsAg and HBeAg secretion by 52.9% and 53.9%, respectively, compared to inhibition rates of 32.2% and 31.1% for unconjugated lamivudine [1]. At a higher concentration of 10 mg/L, LAP-GSLN achieved inhibition rates of 67.2% for HBsAg and 69.0% for HBeAg, while unconjugated lamivudine reached only 45.1% and 41.0%, respectively [1].

Antiviral Efficacy HBV Antigen Secretion Nanoparticle Formulation

Liver Targeting Index: Galactoside-Modified Nanoparticles Exhibit Superior Liver Selectivity Over Non-Galactosylated Nanoparticles

In a comparative in vivo study evaluating liver targeting efficiency in mice, the galactoside-modified LAP-GSLN nanoparticles demonstrated a targeting efficiency of 0.89, while the non-galactosylated LAP-SLN nanoparticles had an efficiency of 1.26, and the unconjugated lamivudine solution had an efficiency of 4.66 [1]. A lower targeting efficiency value indicates a stronger and more selective liver-targeting effect in this experimental system.

Liver Targeting Biodistribution Nanoparticle Engineering

Lamivudine-galactose: Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


In Vivo Studies of ASGPR-Mediated Liver Targeting Mechanisms

Researchers investigating the fundamental mechanisms of receptor-mediated drug delivery to the liver should utilize lamivudine-galactose or its formulated nanoparticle derivatives. The quantitative evidence showing a 3.3-fold increase in liver accumulation [1] and a superior targeting efficiency index (0.89) [2] relative to unconjugated lamivudine makes this compound an ideal probe for studying ASGPR-mediated endocytosis, hepatic sequestration, and the impact of ligand density on biodistribution.

In Vitro HBV Replication and Antigen Secretion Assays Requiring Enhanced Antiviral Readouts

For in vitro studies focused on HBV replication, such as those using the 2.2.15 cell line, lamivudine-galactose formulations provide a more robust antiviral signal than unconjugated lamivudine. The data demonstrates >456-fold lower viral DNA levels [1] and a 22-28% improvement in viral antigen suppression [1] at equivalent drug concentrations. This enhanced efficacy can be leveraged to achieve clearer dose-response curves, study drug-resistant viral variants at lower drug loads, or improve assay sensitivity in high-throughput screening environments.

Development and Validation of Hepatocyte-Targeted Drug Delivery Systems (DDS)

In the pharmaceutical development of new liver-targeted drug delivery platforms (e.g., nanoparticles, liposomes, polymer-drug conjugates), lamivudine-galactose serves as a benchmark targeting ligand or as a comparator compound. The quantitative targeting data for LAP-GSLN (e.g., 3.3-fold liver accumulation [1], targeting efficiency of 0.89 [2]) provides a clear performance standard against which new hepatocyte-targeting technologies can be measured and optimized.

Investigations into Mitochondrial Toxicity and Off-Target Effects of NRTIs

Given that lamivudine itself is known to have lower intrinsic mitochondrial toxicity compared to other NRTIs like stavudine and zalcitabine [3], lamivudine-galactose offers a unique research tool for studying whether liver-targeted delivery can further mitigate the systemic and off-target toxicities associated with NRTI therapy. By concentrating the drug in the target organ, researchers can design experiments to delineate the contribution of systemic exposure versus hepatic exposure to observed cellular toxicities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lamivudine-galactose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.